molecular formula C14H14N4 B12937270 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine CAS No. 63195-21-1

7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine

Cat. No.: B12937270
CAS No.: 63195-21-1
M. Wt: 238.29 g/mol
InChI Key: WTMHZMQNLOIEFL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine typically involves the reaction of pyrazolo-pyridazine derivatives with benzyl halides under nucleophilic substitution conditions . For instance, the reaction between a pyrazolo-pyridazine derivative and 3-nitrobenzyl bromide in a dimethylformamide (DMF) medium can yield the desired compound with high efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution Reactions: These reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Nucleophilic Substitution: DMF as a solvent, benzyl halides as reagents.

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with benzyl halides yields benzylated derivatives .

Scientific Research Applications

7-Benzyl-3,4-dimethyl-1H-pyrazolo(3,4-d)pyridazine has several applications in scientific research:

Mechanism of Action

Properties

CAS No.

63195-21-1

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

7-benzyl-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C14H14N4/c1-9-13-10(2)16-18-14(13)12(17-15-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,18)

InChI Key

WTMHZMQNLOIEFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=NN1)CC3=CC=CC=C3)C

Origin of Product

United States

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